(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate is a complex organic compound that features multiple functional groups, including a triazole ring, a bromoacetate moiety, and several tert-butyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate likely involves multiple steps, including:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and acetylated precursors.
Introduction of the bromoacetate group: This step may involve the reaction of a suitable alcohol with bromoacetyl bromide under basic conditions.
Attachment of the cyclohexyl group: This could be done through a Friedel-Crafts alkylation or similar reaction to introduce the cyclohexyl moiety.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the acetyl group.
Reduction: Reduction reactions could target the bromoacetate group, potentially converting it to an alcohol.
Substitution: The bromoacetate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation: Could yield carboxylic acids or ketones.
Reduction: Might produce alcohols or alkanes.
Substitution: Could result in the formation of new esters, amides, or ethers.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, particularly those involving transition metals.
Materials Science: Potential use in the development of polymers or advanced materials due to its bulky tert-butyl groups.
Biology and Medicine
Drug Development:
Biological Activity: The compound might exhibit antimicrobial, antifungal, or anticancer properties, warranting further investigation.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its complex structure and potential biological activity.
Chemical Manufacturing: Could be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate exerts its effects would depend on its specific application. For instance:
Biological Targets: The triazole ring might interact with enzymes or receptors, inhibiting their activity.
Pathways: The compound could interfere with metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,6-Ditert-butyl-4-methylphenol): Known for its antioxidant properties.
(4-tert-Butylphenyl)-1,2,4-triazole: A simpler triazole derivative with potential biological activity.
Uniqueness
Structural Complexity: The combination of multiple functional groups in (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate makes it unique compared to simpler analogs.
Properties
CAS No. |
231951-28-3 |
---|---|
Molecular Formula |
C31H46BrN3O3 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(2,6-ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate |
InChI |
InChI=1S/C31H46BrN3O3/c1-18-16-22(30(6,7)8)25(23(17-18)31(9,10)11)38-28(37)24(32)27-33-26(34-35(27)19(2)36)20-12-14-21(15-13-20)29(3,4)5/h12-15,18,22-25H,16-17H2,1-11H3 |
InChI Key |
DPRAYIQVRJDQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(C1)C(C)(C)C)OC(=O)C(C2=NC(=NN2C(=O)C)C3=CC=C(C=C3)C(C)(C)C)Br)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.